MFCD06642257
Description
MFCD06642257 is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. Based on analogous compounds (e.g., CAS 1046861-20-4, MDL: MFCD13195646), this compound is hypothesized to feature halogen substituents (e.g., bromine or chlorine) on an aromatic ring, enhancing its reactivity in catalytic processes .
Synthetic routes for such compounds typically involve palladium-catalyzed coupling reactions under controlled conditions. For instance, a structurally similar compound (CAS 1046861-20-4) is synthesized using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and aqueous media at 75°C . This method ensures high yields and purity, critical for pharmaceutical intermediates.
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-4-2-3-5-17(12)22-11-18(25)24-19-23-10-14(26-19)8-13-6-7-15(20)16(21)9-13/h2-7,9-10,22H,8,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFUKJGCUAYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642257 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-quality reagents, and implementing efficient purification techniques. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD06642257 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
MFCD06642257 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of MFCD06642257 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Insights :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical functional groups but differ in substituent positions.
- 4-Bromo-2-chlorobenzoic acid replaces the boronic acid group with a carboxylic acid, altering reactivity and applications .
Physicochemical Properties
Key Insights :
Key Insights :
- Boronic acids like this compound exhibit superior blood-brain barrier (BBB) penetration, making them viable for CNS-targeted therapies .
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